![molecular formula C17H16F3N7O2 B2552008 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1448035-34-4](/img/structure/B2552008.png)

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

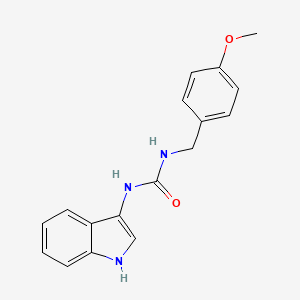

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide” is a complex organic molecule. It belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another approach involves the use of bioisosterism strategies .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a five-membered triazole ring fused with a six-membered pyrimidine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Scientific Research Applications

Antiproliferative Activities Against Cancer Cells

The synthesized compound has been evaluated for its antiproliferative properties against human cancer cell lines. Specifically, it was tested against gynecological cancer cell lines. Understanding its efficacy in inhibiting cancer cell growth is crucial for potential therapeutic applications .

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. These inhibitors play a role in epigenetic regulation and have implications in cancer therapy. Further studies are needed to explore the compound’s selectivity and potency against LSD1 .

USP28 Inhibition

Compound 19, derived from this scaffold, potently inhibits USP28 (ubiquitin-specific protease 28). USP28 is involved in protein degradation pathways and has been linked to cancer progression. Investigating its selectivity over other deubiquitinases (such as USP7) is essential for drug development .

Heterocyclic System Synthesis

The compound’s synthesis involves a retro Diels–Alder (RDA) procedure, leading to the formation of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. This novel heterocyclic system could have broader applications in medicinal chemistry and drug discovery .

Quantitative Structure–Activity Relationship (QSAR) Studies

Researchers have explored QSAR studies to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. Understanding the structure-activity relationship helps guide further optimization and drug design efforts .

Other Potential Applications

While the above fields highlight specific applications, it’s worth noting that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been investigated in various contexts. For instance:

Future Directions

The future directions in the research of triazolopyrimidines involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The c-Met receptor tyrosine kinase has been under extensive basic and preclinical investigation, and is now known to be a “druggable” target with promising results of early phase clinical results of c-Met targeting agents emerging .

properties

IUPAC Name |

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N7O2/c1-26-14-13(24-25-26)15(23-9-22-14)27-7-11(8-27)16(28)21-6-10-2-4-12(5-3-10)29-17(18,19)20/h2-5,9,11H,6-8H2,1H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHPGEUTVBCQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)

methanone](/img/structure/B2551946.png)